MAPTAM
Description
Contextualization of Intracellular Calcium Chelators in Physiological and Pathological Studies
Intracellular calcium chelators are indispensable tools for dissecting the intricate roles of calcium in both physiological and pathological contexts. By buffering intracellular calcium, these compounds can attenuate or block calcium-dependent signaling pathways, allowing researchers to infer the involvement of calcium in specific cellular events. capes.gov.brnih.gov
In physiological studies, calcium chelators like MAPTAM are used to investigate processes such as neurotransmitter release, muscle contraction, and cell migration, all of which are heavily reliant on precise calcium transients. nih.govaai.orgphysiology.orgresearchgate.net For instance, studies have utilized this compound to demonstrate the necessity of an increase in [Ca²⁺]ᵢ for agonist-induced activation of the Na⁺/H⁺ exchanger in platelets and to investigate the role of intracellular calcium signaling in transendothelial lymphocyte migration. nih.govaai.org
In pathological studies, intracellular calcium dysregulation is linked to conditions like atrial fibrillation, heart failure, and certain genetic disorders. nih.gov Calcium chelators can help researchers understand how altered calcium buffering contributes to these disease states and explore potential therapeutic targets. nih.gov
Historical Evolution of Research on this compound and Related Bis(aminophenoxy)ethane Tetraacetic Acid (BAPTA) Derivatives
The development of this compound is rooted in the historical research surrounding BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives. BAPTA is an aminopolycarboxylic acid known for its high affinity and selectivity for calcium over other divalent cations like magnesium. wikipedia.orgnih.gov This selectivity is a key advantage for studying calcium signaling in the complex intracellular environment where magnesium concentrations are relatively high. nih.gov
The introduction of BAPTA and its cell-permeable acetoxymethyl (AM) ester derivatives, such as BAPTA-AM and subsequently this compound, revolutionized the ability to study intracellular calcium. nih.govnih.gov The AM ester modification allows the lipophilic compound to cross the cell membrane. Once inside, intracellular esterases cleave the ester groups, releasing the active, charged chelator which is then trapped within the cell. labclinics.com This strategy enabled researchers to buffer intracellular calcium without the need for invasive techniques like microinjection.
This compound is a methylated derivative of BAPTA, specifically 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester). ontosight.aiuni.lu The introduction of methyl groups influences the chemical properties and potentially the cell permeability and esterase cleavage rate compared to the parent BAPTA-AM. Research on these derivatives has aimed to optimize properties such as calcium binding affinity, selectivity, and cellular loading efficiency for specific experimental applications.
Conceptual Frameworks for Investigating Cation Sequestration by Synthetic Ligands
For calcium chelators, achieving high selectivity over magnesium is crucial due to the significant difference in their intracellular concentrations. nih.gov BAPTA and its derivatives achieve this selectivity through their specific molecular architecture, which favors the larger calcium ion over the smaller magnesium ion. nih.gov
The study of cation sequestration in biological systems also involves understanding the dynamic nature of these interactions. Calcium binding to chelators is a reversible process characterized by dissociation constants (Kᵈ) and kinetic rates. wikipedia.org These parameters determine how effectively the chelator buffers calcium transients. For BAPTA, the dissociation constant for calcium is reported to be around 0.2 µM, with a rapid rate constant for calcium binding. wikipedia.org
Furthermore, the application of cell-permeable ester forms like this compound introduces the concept of intracellular hydrolysis and compartmentalization. The efficacy of this compound depends on its ability to enter the cell and be converted to the active chelator by intracellular esterases. The distribution of the active chelator within different cellular compartments can also influence its effects on calcium signaling.
Detailed Research Findings and Data:
Research utilizing this compound has provided valuable insights into calcium-dependent cellular processes. For example, a study on human umbilical vein endothelial cells demonstrated that this compound, in combination with the extracellular calcium chelator EGTA, could inhibit thrombin-stimulated secretion, providing evidence for the involvement of calcium in this process. capes.gov.br Another study on platelets showed that preloading platelets with this compound blocked the increase in intracellular calcium induced by thrombin, preventing the subsequent activation of the Na⁺/H⁺ exchanger. nih.gov
These studies highlight the utility of this compound as a tool to investigate the necessity of calcium transients in specific cellular responses. While specific quantitative data for this compound's binding kinetics or cellular concentrations from these studies were not consistently available across the search results in a format suitable for a comprehensive data table, the qualitative findings regarding its inhibitory effects on calcium-dependent processes are well-documented.
However, data on the parent compound BAPTA provides context for the properties of its derivatives.
| Property | Value (BAPTA) | Unit | Source |
| Dissociation Constant (Ca²⁺) | ~0.2 | µM | wikipedia.org |
| Rate Constant (Ca²⁺ binding) | 500 | µM⁻¹s⁻¹ | wikipedia.org |
This table illustrates key parameters characterizing BAPTA's calcium binding, which are generally indicative of the properties sought in its derivatives like this compound, albeit with potential modifications due to structural differences.
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJVQZWOLQUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147504-94-7 | |
| Record name | 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Maptam
Established Strategies for MAPTAM Total Synthesis
Detailed established strategies for the total synthesis of this compound were not found within the scope of the provided information. The synthesis of molecules structurally related to BAPTA derivatives generally involves the construction of the bis(aminophenoxy)ethane core, followed by the introduction of the tetraacetic acid groups and subsequent esterification.
Key reaction steps in the synthesis of BAPTA derivatives, which would likely form part of a this compound synthesis, typically involve the formation of ether linkages to create the bis(aminophenoxy)ethane core and the alkylation of amino groups with activated carboxylic acid derivatives (such as haloacetates) to install the tetraacetic acid functionality. frontiersin.orgsathyabama.ac.inchemistryguru.com.sg Functionalization of precursors, such as the introduction of methyl groups on the phenyl rings and the protection/activation of functional groups, would be necessary throughout the synthetic route. However, the precise sequence and specific reactions employed for this compound were not available.
Chemical Modification and Derivatization of the this compound Core Structure
Synthesis of Substituted Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how modifications to a molecule's structure affect its biological activity. The synthesis of substituted analogues involves systematically altering specific parts of the core molecular structure to probe the impact of different functional groups, their positions, and their physicochemical properties on the desired activity. Techniques like the Topliss tree or iterative analogue library approaches are often employed in designing and synthesizing such libraries. univ-tlemcen.dz
While the consulted literature discusses the synthesis of substituted analogues for SAR studies in a general context and for other compound classes, specific research detailing the synthesis of substituted this compound analogues for SAR investigations was not prominently found. However, potential modifications to the this compound structure for SAR studies could involve altering the substituents on the phenyl rings of the BAPTA core, modifying the linker between the two modified phenyl rings, or exploring different ester groups for intracellular delivery. Such studies could aim to optimize properties like cell permeability, esterase cleavage rate, calcium binding affinity or selectivity, or investigate potential off-target interactions.
Covalent Functionalization for Targeted Delivery or Immobilization
Covalent functionalization involves forming stable covalent bonds between a molecule of interest and another entity, such as a targeting ligand, a nanoparticle, or a solid support. This strategy is widely used in targeted drug delivery to direct therapeutic agents specifically to diseased cells or tissues, and in immobilization to attach molecules, like enzymes or probes, to solid phases for applications in biocatalysis, sensing, or separations.
The available information does not provide specific examples of covalent functionalization applied directly to this compound for targeted delivery or immobilization. However, given that this compound is a derivative of Dimethyl-BAPTA, which contains carboxylic acid groups (albeit masked by esterification in this compound), potential strategies for functionalization could involve:
Functionalization of the Dimethyl-BAPTA core: Prior to or after esterification, the carboxylic acid groups or other modifiable sites on the Dimethyl-BAPTA structure could potentially be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) for targeted delivery. Alternatively, the molecule could be immobilized onto solid supports through these functional groups for various applications.
Functionalization via the ester groups: While the acetoxymethyl esters are designed for intracellular cleavage, modified ester linkages or alternative cleavable linkers could potentially be designed to incorporate functional handles for covalent attachment to delivery vehicles or supports.
Research in targeted delivery systems often utilizes nanoparticles or liposomes functionalized with targeting moieties to enhance specificity. Similarly, immobilization techniques for enzymes and other biomolecules frequently rely on covalent coupling to activated supports. Applying these general methodologies to this compound or its derivatives would require careful chemical design to ensure that the functionalization does not interfere with the molecule's ability to enter cells or its subsequent conversion to the active chelator, or with the calcium binding itself.
Fundamental Mechanistic Studies of Maptam S Chelating Behavior
Kinetic and Thermodynamic Characterization of MAPTAM-Cation Complexation
The chelating behavior of this compound, mediated by its hydrolyzed form 5,5'-Dimethyl-BAPTA, is characterized by specific kinetic and thermodynamic parameters that govern its interaction with divalent cations, particularly calcium. These parameters are essential for understanding how the chelator influences intracellular calcium dynamics. Studies on BAPTA and its derivatives, including Dimethyl-BAPTA, provide insights into these characteristics.
Binding Kinetics and Dissociation Rates of Divalent Cations
The speed at which a chelator binds and releases calcium ions is critical for its effectiveness as a buffer in dynamic biological processes. Research using techniques such as temperature-jump relaxation has investigated the kinetics of calcium binding to BAPTA, the parent compound of 5,5'-Dimethyl-BAPTA. These studies have shown that BAPTA exhibits fast "on rates" for calcium binding, typically in the range of 108 to 109 M-1s-1. wikipedia.org The "off-rates," or dissociation rates, vary depending on the specific chelator and its affinity, ranging from 100 s-1 up to 26,000 s-1 for different fluorescent indicators. wikipedia.org BAPTA is reported to be kinetically similar to Fura-2, another calcium indicator. wikipedia.org This relatively rapid kinetic profile of BAPTA-like chelators, including the active form of this compound, allows them to effectively buffer rapid changes in intracellular calcium concentration. In comparison, EGTA, an earlier generation chelator, has significantly smaller binding rate constants for calcium at physiological pH due to the need for proton dissociation before calcium binding. wikipedia.org
Equilibrium Binding Constants and Stoichiometry
The affinity of a chelator for calcium is quantified by its equilibrium binding constant (or the inverse, the dissociation constant, Kd). A lower Kd indicates a higher affinity. 5,5'-Dimethyl-BAPTA is recognized as having a high affinity among the BAPTA compounds. fishersci.cainterchim.fr For the parent compound BAPTA, reported dissociation constants (Kd) for calcium are around 160 nM in the absence of magnesium. fishersci.cainterchim.fr The binding of calcium to BAPTA-like chelators typically occurs with a 1:1 stoichiometry, where one molecule of the chelator binds to one calcium ion. While specific detailed stoichiometry studies for Dimethyl-BAPTA were not extensively found in the provided results, the structural similarity to BAPTA, which is known to bind calcium as a decadentate ligand involving four carboxylates, two amines, and two ether oxygens, supports a 1:1 binding ratio with divalent cations like Ca2+. citeab.com Methods like electrospray ionization mass spectrometry can be used to determine the stoichiometry of calcium binding to proteins, illustrating the techniques used in such characterizations. senescence.info
Investigation of Chelation Selectivity and Specificity for Calcium Over Other Divalent Cations (e.g., Magnesium)
A key advantage of BAPTA and its derivatives, including the 5,5'-Dimethyl-BAPTA formed from this compound, is their high selectivity for calcium ions (Ca2+) over other prevalent divalent cations in biological systems, particularly magnesium ions (Mg2+). fishersci.caciteab.com This selectivity is crucial because magnesium is present at much higher concentrations in the intracellular environment than free calcium. BAPTA is reported to have a selectivity ratio of approximately 105 for Ca2+ over Mg2+. fishersci.ca This high selectivity ensures that the chelator primarily targets and buffers calcium signals without significantly interfering with magnesium-dependent cellular processes. The basis for this selectivity in calcium-binding molecules often involves the precise arrangement and electrostatic interactions of residues within the binding site, which can differentially favor the binding of calcium over magnesium due to differences in ionic radius and coordination preferences. americanelements.com
Elucidation of Intracellular Calcium Buffering Mechanisms by this compound
This compound is widely employed as an intracellular calcium buffer to manipulate and study the role of calcium in various cellular processes. Its mechanism of action relies on its conversion to 5,5'-Dimethyl-BAPTA within the cell, which then binds to free calcium ions in the cytosol, effectively reducing their concentration. wikipedia.orgfishersci.cabiotium.com
Impact on Cytosolic Free Calcium Concentration ([Ca2+]i) Regulation
A well-documented effect of loading cells with this compound is the significant reduction or complete buffering of increases in cytosolic free calcium concentration ([Ca2+]i) induced by various stimuli. nih.govwikipedia.orgcuhk.edu.hknih.gov By chelating the released or influxed calcium, 5,5'-Dimethyl-BAPTA prevents the transient or sustained elevation of [Ca2+]i that would otherwise occur. For example, this compound treatment has been shown to inhibit agonist-induced elevation of cytosolic Ca2+, reducing levels to below 20 nM in some studies. nih.gov It has been demonstrated to block thrombin-induced increases in [Ca2+]i in platelets nih.gov, curtail hormone-induced Ca2+ transients in proximal tubular cells wikipedia.org, and completely block integrin-induced [Ca2+]i increases in endothelial cells. This ability to effectively clamp or buffer [Ca2+]i makes this compound an invaluable tool for dissecting the downstream signaling pathways and cellular responses that are dependent on calcium transients. wikipedia.orgcuhk.edu.hknih.gov
Advanced Analytical and Spectroscopic Characterization of Maptam and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of molecules in solution and solid states japtamers.co.uknih.gov. For MAPTAM, various NMR techniques can provide detailed information about its molecular conformation and how it changes upon binding to metal ions.
Elucidation of Ligand-Cation Interactions via Multi-Nuclear NMR
Multi-nuclear NMR, involving nuclei such as 1H, 13C, and potentially nuclei of the interacting metal cations (if NMR-active), is essential for a comprehensive understanding of ligand-cation interactions . Changes in the chemical shifts, line widths, and relaxation times of the ligand's nuclei upon the addition of metal cations provide evidence of binding and can offer insights into the binding stoichiometry and the strength of the interaction.
Studies on the interaction of cations like Li+ and Na+ with organic ligands using multi-nuclear NMR (1H, 13C, 7Li, and 23Na) have shown that cation-π interactions can significantly affect NMR chemical shifts researchgate.net. The broadening of ligand signals in the presence of cations indicates strong interactions and dynamic processes . By monitoring the NMR signals of this compound in the presence of varying concentrations of metal ions, particularly Ca2+, researchers can gain detailed information about the binding sites on the this compound molecule and the resulting conformational changes. Techniques like 2D NMR (e.g., COSY, HSQC) can further help in assigning signals and identifying correlations between different nuclei, providing a more complete picture of the complex structure in solution.
In Vivo NMR Spectroscopic Investigations of this compound Effects
In vivo NMR spectroscopy allows for the non-invasive study of metabolic processes and the behavior of compounds within living systems nih.govnih.govnih.govuniv-grenoble-alpes.fr. While specific in vivo NMR studies directly investigating this compound are not detailed in the provided search results, the technique has been applied to study the effects of various compounds and metabolic changes in vivo nih.govnih.govnih.govuniv-grenoble-alpes.fr.
Other Spectroscopic Techniques for Investigating this compound's Interactions
Beyond NMR, other spectroscopic methods offer complementary information about this compound's interactions and properties.
Fluorescence Spectroscopy for Real-Time Binding Dynamics
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into molecular interactions, binding dynamics, and conformational changes, often in real-time evidentscientific.comhoriba.comresearchgate.netceltarys.comspectroscopyonline.com. While this compound itself is not typically described as intrinsically fluorescent, studies often utilize fluorescent probes or modified versions of ligands to monitor binding events researchgate.netceltarys.comwikipedia.org.
If a fluorescent derivative of this compound were synthesized, or if its binding to a fluorescently labeled target (e.g., a protein or other biomolecule) were investigated, fluorescence spectroscopy could be employed. Changes in fluorescence intensity, wavelength, or polarization upon binding can be used to determine binding constants, stoichiometry, and kinetics horiba.comresearchgate.net. Fluorescence resonance energy transfer (FRET) is another technique that can be used with appropriately labeled molecules to study the proximity and interaction between this compound and its targets celtarys.com. The sensitivity of fluorescence spectroscopy makes it particularly useful for studying interactions at low concentrations researchgate.net.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations edinst.comuni-siegen.deksu.edu.sastellarnet.uswikipedia.orgmdpi.com. These techniques are often complementary, as different molecular vibrations are active in IR and Raman spectra based on changes in dipole moment and polarizability, respectively edinst.comuni-siegen.deksu.edu.sa.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chelation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds that absorb light in the UV and visible regions of the electromagnetic spectrum caltagmedsystems.co.uk. This includes many organic molecules and, significantly, transition metal complexes . The interaction of a chelating agent like this compound with metal ions can lead to the formation of coordination complexes, which often exhibit distinct UV-Vis absorption spectra compared to the free ligand or the metal ion alone .
Changes in the UV-Vis spectrum upon metal binding can provide insights into the chelation process, including the stoichiometry of the metal-ligand complex and the electronic environment around the metal center . These changes can manifest as shifts in absorbance maxima, alterations in peak intensities, or the appearance of new absorption bands, such as metal-to-ligand or ligand-to-metal charge transfer bands, or d-d transitions in transition metal complexes . While specific UV-Vis spectral data for this compound or its metal complexes were not extensively detailed in the consulted sources, the general principles of UV-Vis spectroscopy make it a relevant tool for investigating the chelation properties of this compound with various metal ions . One study mentioned the use of a UV-Vis detector set at 370 nm in an analysis involving a Ca2+ chelator, suggesting potential absorbance in this region for related compounds or their complexes.
Chromatographic and Mass Spectrometric Approaches in this compound Analysis
Chromatographic and mass spectrometric techniques are essential for the separation, identification, and characterization of chemical compounds, including complex molecules like this compound and its potential metabolites or metal complexes scbt.com.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is a standard method for assessing its purity merckmillipore.comchemodex.com. Commercial specifications for this compound often indicate a purity of typically ≥95% as determined by HPLC merckmillipore.comchemodex.com.
While specific details of the HPLC method used for this compound purity assessment (e.g., column type, mobile phase composition) were not comprehensively provided in the search results, HPLC generally involves a stationary phase and a mobile phase to separate compounds based on their differential interactions with these phases. Detection is commonly achieved using UV-Vis detectors, refractive index detectors, or evaporative light scattering detectors.
Mass Spectrometry for Molecular Identification and Complex Characterization
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds scbt.com. Coupled with separation techniques like HPLC (HPLC-MS), it becomes an even more versatile tool for analyzing complex samples.
For a molecule like this compound (C36H44N2O18, Molecular Weight: 792.74) merckmillipore.com, MS can be used for confirmation of its molecular weight and identity. Electrospray Ionization (ESI) is a common ionization technique for polar and thermolabile compounds, making it suitable for this compound and its metal complexes. Predicted m/z values for this compound with different adducts, such as [M+H]+ (793.26618), [M+Na]+ (815.24812), and [M-H]- (791.25162), have been reported, which can be used for identification in MS experiments.
Mass spectrometry is particularly useful for the characterization of metal complexes. When this compound chelates with metal ions, MS can be used to detect the formation of metal-ligand complexes and determine their stoichiometry by analyzing the m/z values of the resulting complex ions. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the complex ions and analyzing the resulting fragment ions. This can help elucidate how the ligand binds to the metal center and the stability of the complex. Studies on metal complexes using ESI-MS/MS have demonstrated the ability to identify metal species by observing the release of free metals from the complexes upon fragmentation.
While detailed experimental mass spectra and fragmentation data specifically for this compound and its various metal complexes were not extensively found in the immediate search results, the principles and applications of MS, particularly ESI-MS and MS/MS, are well-established for the characterization of chelators and their metal complexes.
Computational and Theoretical Chemistry Approaches in Maptam Research
Molecular Modeling and Dynamics Simulations of MAPTAM and Its Complexes
Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods are particularly useful for understanding its conformational landscape and how it interacts with its environment, especially in the presence of ions.
Conformational Analysis and Ligand Flexibility
This compound possesses multiple rotatable bonds due to its ester and ether linkages, as well as the ethylene (B1197577) glycol and phenyl moieties. This structural flexibility allows it to adopt various conformations. Computational conformational analysis, using techniques like molecular mechanics or low-mode molecular dynamics, can identify stable conformers and map the energy landscape of the molecule. Understanding the flexibility of this compound is crucial because the arrangement of its chelating arms (the acetate (B1210297) groups) dictates its ability to bind to metal ions. Molecular dynamics simulations in different environments (e.g., vacuum, implicit solvent, explicit solvent) can reveal the range of conformations accessible to this compound and how its flexibility changes upon binding to a cation.
Simulation of Chelator-Cation Interactions in Aqueous Environments
This compound functions as an intracellular calcium chelator, meaning its interactions with Ca²⁺ ions in an aqueous cellular environment are key to its biological activity. Molecular dynamics simulations can model the dynamic interactions between a this compound molecule and calcium ions in the presence of water molecules and other relevant ions. These simulations can provide information on:
Binding modes: How this compound wraps around or coordinates with the calcium ion.
Binding strength and kinetics: While computationally intensive, methods like umbrella sampling or steered molecular dynamics can estimate binding free energies and explore the pathway of association and dissociation.
Influence of solvent: How water molecules compete with the chelator for coordination sites on the calcium ion.
Conformational changes upon binding: How this compound's conformation changes when it binds to Ca²⁺.
Studies using this compound in experiments often involve its interaction with Ca²⁺ in aqueous biological settings aai.orgresearchgate.netahajournals.orgnih.govresearchgate.netgoogle.comresearchgate.netresearchgate.netgoogle.com. While direct computational studies on this compound's interaction with Ca²⁺ were not found, the principles of simulating chelator-cation interactions in water are well-established in computational chemistry researchgate.net.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound and predicting its reactivity and spectroscopic properties.
Density Functional Theory (DFT) Applications to Binding Energetics
DFT can be used to calculate the binding energy between this compound and metal cations like Ca²⁺ at a more fundamental electronic level compared to molecular mechanics. DFT calculations can provide insights into:
The nature of the chemical bonds formed between the chelator and the cation (e.g., ionic, covalent character).
The relative stability of different binding configurations.
The effect of protonation states of the acetate groups on binding affinity.
The binding energetics of this compound with other biologically relevant metal ions (e.g., Mg²⁺, Zn²⁺) to understand its selectivity.
Comparing the calculated binding energies for different cations could theoretically help explain this compound's reported higher affinity for Ca²⁺ over Mg²⁺ merckmillipore.com.
Prediction of Spectroscopic Signatures
Quantum chemical calculations can predict various spectroscopic properties of this compound and its complexes, which can aid in the interpretation of experimental spectroscopic data. This includes:
NMR chemical shifts: Predicting the chemical shifts of different nuclei in this compound can help confirm its structure and study conformational changes upon ion binding.
Vibrational frequencies (IR and Raman): Calculating vibrational modes can help identify functional groups involved in chelation and analyze changes in bonding upon cation interaction.
UV-Vis spectra: Predicting electronic transitions can be relevant if this compound or its complexes absorb light in the UV-Vis range.
While the search results did not provide specific spectroscopic data or predictions for this compound, these are standard applications of quantum chemical methods in characterizing organic molecules and their metal complexes.
De Novo Design Principles Applied to Novel Chelating Agent Development Inspired by this compound
The structural features of this compound that contribute to its calcium chelating properties, such as the bis(aminophenoxy)ethane backbone and the acetate arms, can serve as inspiration for the de novo design of novel chelating agents. Computational approaches play a significant role in this process ontosight.ai.
Ligand Design: Computational tools can be used to design new molecules with modified backbones or chelating groups, aiming for improved affinity, selectivity, or other desired properties (e.g., cell permeability, reduced toxicity).
Virtual Screening: Large databases of computationally generated or existing molecules can be virtually screened based on predicted binding affinity to the target metal ion and selectivity against other ions.
Quantitative Structure-Activity Relationship (QSAR): If sufficient experimental data on this compound analogs were available, QSAR models could be built to correlate structural features with chelating activity, guiding the design of more potent compounds.
Molecular Docking: While more commonly used for protein-ligand interactions, docking-like approaches could be adapted to explore how designed chelators might interact with metal ions in a binding site or in solution.
The development of new calcium indicators and chelators is an ongoing area of research, and computational design principles are increasingly applied to tailor molecules with specific properties ontosight.ai. This compound's established function as a calcium chelator makes it a relevant starting point for such computational design efforts.
Machine Learning and Chemoinformatics for Predicting this compound's Biological Activities and Interactions
Machine learning (ML) and chemoinformatics approaches are increasingly integral to modern drug discovery and chemical biology, offering powerful tools for predicting the biological activities and interactions of chemical compounds. These computational methods leverage large datasets of chemical structures and known biological data to build predictive models. Chemoinformatics involves the application of computational and informational techniques to address problems in chemistry, including the management, analysis, and prediction of chemical data neovarsity.orgnih.govneovarsity.org. Machine learning, a subset of artificial intelligence, enables computers to learn from data without being explicitly programmed, identifying complex patterns that correlate structural features of molecules with their biological effects nih.govresearchgate.net.
The typical workflow involves representing chemical structures using molecular descriptors or fingerprints, which are numerical or categorical representations capturing various structural and physicochemical properties nih.govnih.govplos.org. These representations serve as input features for ML algorithms. Common ML algorithms used in this field include support vector machines (SVM), random forests, neural networks (including deep learning), and quantitative structure-activity relationship (QSAR) models nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.net. QSAR models, a classic chemoinformatics technique often enhanced by ML, aim to establish a mathematical relationship between the structural properties of compounds and their biological activity researchgate.netnih.govphysiologicalchemistryandphysics.com.
These computational techniques are widely applied to predict various biological endpoints, such as binding affinity to target proteins, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential protein-protein interactions springernature.comnih.govnih.govnih.govneovarsity.orgmdpi.commdpi.comfrontiersin.orgscielo.brnih.gov. By building predictive models, researchers can virtually screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into the structural features that contribute to desired or undesired biological effects, thereby accelerating the drug discovery process and reducing costs nih.govneovarsity.org.
Research Applications of Maptam in Elucidating Cellular and Molecular Mechanisms
Modulation of Intracellular Signaling Pathways by MAPTAM
Intracellular calcium is a critical second messenger involved in a wide array of cellular signaling pathways. By chelating intracellular calcium, this compound can interfere with these pathways, providing insights into their calcium dependence.
Impact on Mitogen-Activated Protein (MAP) Kinase Activation
Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play crucial roles in signal transduction pathways regulating cell proliferation, differentiation, and death reactome.orgnih.gov. Their activation typically involves a cascade of phosphorylation events. nih.govnews-medical.net
Studies investigating the effects of Angiotensin II (Ang II) on vascular smooth muscle cells (VSMCs) have utilized this compound to explore the role of intracellular calcium in Ang II-induced MAP kinase activation. Ang II is known to stimulate the phosphorylation and activation of p44mapk/p42mapk (ERK1/2) ahajournals.orgnih.govnih.gov.
In untreated VSMCs, Ang II stimulation leads to a time-dependent phosphorylation of p44mapk/p42mapk, reaching a maximum at 3 minutes. ahajournals.orgnih.gov Treatment of VSMCs with this compound (20 µmol/L for 30 minutes) resulted in a complete abolishment of the maximal Ang II-induced increase in intracellular calcium at 10 seconds. ahajournals.orgnih.gov In this compound-treated cells, the maximal phosphorylation of MAP kinase isoforms was shifted to 5 minutes, and dephosphorylation was delayed compared to untreated cells. ahajournals.orgnih.gov This suggests that while the initial rapid phase of Ang II-induced MAP kinase phosphorylation is dependent on the rapid increase in intracellular calcium, a delayed phase or sustained phosphorylation might be regulated differently or influenced by the altered calcium dynamics. Furthermore, the induction of MAP kinase phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAP kinases, was markedly impaired in this compound-treated cells, which could explain the increased level of phosphorylated MAP kinase isoforms observed at later time points. ahajournals.orgnih.gov These findings indicate that the Ang II-induced stimulation of MAP kinase is a calcium-dependent process. nih.gov
The following table summarizes the effect of this compound on Ang II-induced MAP kinase phosphorylation timing:
| Treatment | Maximal MAP Kinase Phosphorylation Timing | Dephosphorylation | MKP-1 Induction |
| Untreated VSMCs | 3 minutes | Normal | Normal |
| This compound-treated VSMCs | 5 minutes | Delayed | Markedly Impaired |
Platelet-Derived Growth Factor-BB (PDGF-BB) is another important mitogen for VSMCs that induces an increase in intracellular calcium, MAP kinase activation, and DNA synthesis nih.gov. Studies using this compound have investigated the role of the PDGF-BB-induced increase in intracellular calcium in these processes.
Administration of PDGF-BB (50 ng/ml) to VSMCs induced an increase in intracellular calcium, activation of MAP kinase, and an increase in DNA synthesis. nih.gov In this compound-treated cells, the PDGF-BB-induced increase in intracellular calcium was completely blunted. nih.gov However, despite the complete chelation of intracellular calcium by this compound, no effect on MAP kinase activation and DNA synthesis could be observed in response to PDGF-BB. nih.gov
This research suggests that, unlike Ang II-induced MAP kinase activation, the effect of PDGF-BB on MAP kinase activation appears to be independent of the intracellular calcium level. nih.gov This highlights differential signaling mechanisms utilized by different growth factors to activate MAP kinase pathways.
Analysis of Angiotensin II-Induced MAP Kinase Phosphorylation
Role in Cellular Proliferation and DNA Synthesis Mechanisms
Cellular proliferation is a fundamental biological process involving cell division, often measured by DNA synthesis biocompare.comnih.gov. This compound has been used to explore the calcium dependence of proliferation induced by various stimuli.
In the context of Ang II-induced DNA synthesis in VSMCs, Ang II (100 nmol/L) induced a significant increase in [³H]thymidine incorporation into cell DNA, indicating increased DNA synthesis. ahajournals.orgnih.govahajournals.org Treatment of VSMCs with this compound had no significant effect on either the basal level of DNA synthesis or the Ang II-induced increase in DNA synthesis. ahajournals.orgnih.govahajournals.org This finding suggests that while Ang II-induced increases in intracellular calcium and MAP kinase activation are considered essential early intracellular events, they may not be sufficient on their own to drive DNA synthesis. ahajournals.orgahajournals.org The induction of DNA synthesis by Ang II may require the involvement of other signaling components in conjunction with these early events. ahajournals.orgahajournals.org
Similarly, in studies with PDGF-BB, while PDGF-BB induced an increase in DNA synthesis, this compound treatment, which abolished the intracellular calcium increase, had no observable effect on this PDGF-BB-induced DNA synthesis. nih.gov This further supports the idea that for certain mitogenic stimuli, the calcium increase may not be the sole determinant of the proliferative response.
Investigation of Histamine-Induced Intracellular Calcium Dynamics in Endothelial Cells
Histamine (B1213489) is a signaling molecule that can induce various responses in endothelial cells, including changes in intracellular calcium concentrations nih.govsemanticscholar.orgarvojournals.org. This compound has been used to investigate the nature and sources of histamine-induced calcium signals in these cells.
In studies on pulmonary endothelial cells, the intracellular calcium chelator this compound (200 µmol/L) was shown to completely block increases in intracellular calcium induced by cross-linking of αvβ3 integrin. ahajournals.org While this specific study focused on integrin-mediated signaling, it demonstrates this compound's effectiveness in chelating intracellular calcium in endothelial cells.
Research on human cerebrovascular endothelial cells has shown that histamine elicits repetitive oscillations in intracellular calcium concentration. nih.gov These oscillations are initiated by the mobilization of calcium from intracellular stores and maintained by the influx of extracellular calcium. nih.gov Although this compound was not explicitly mentioned in the context of histamine-induced oscillations in the provided snippets, its known function as an intracellular calcium chelator makes it a relevant tool for dissecting the contribution of intracellular calcium release versus extracellular calcium influx in such dynamic calcium responses. Studies using calcium chelators like this compound in endothelial cells have been crucial in understanding the components of calcium signaling triggered by various agonists, including those that cause transient increases in intracellular calcium. semanticscholar.org
Studies on Macrophage Biology and Immune Response Modulation
Macrophages are crucial innate immune cells involved in processes such as phagocytosis, antigen presentation, and the secretion of molecules that modulate immune responses wikipedia.orgmdpi.comfrontiersin.org. Intracellular calcium signaling plays a role in various macrophage functions.
This compound has been employed in studies investigating calcium-dependent processes in macrophages, particularly in the context of phagocytosis and immune responses to pathogens like Mycobacterium tuberculosis. aai.orgaai.org In studies with human macrophages infected with M. tuberculosis, the intracellular calcium chelator this compound (25 µM) was used to modulate intracellular calcium levels. aai.orgaai.org Preincubation of macrophages with this compound for 30 minutes completely blocked the rise in intracellular calcium that typically accompanies the ingestion of killed M. tuberculosis. aai.org This complete buffering of intracellular calcium by this compound demonstrates its efficacy in macrophages. aai.org
Influence on β-Chemokine Synthesis in Macrophage Cell Lines
Based on the available research, specific information detailing the influence of this compound solely on β-chemokine synthesis in macrophage cell lines was not identified. Further research is needed to elucidate any potential direct effects of this compound on the synthesis of this specific class of chemokines in these cell types.
Exploration of Calcium-Dependent Macrophage Activation Pathways
Studies have employed this compound to explore the role of calcium in macrophage activation, particularly in the context of intracellular infections. For instance, this compound has been used as a modulator of intracellular calcium homeostasis in studies investigating the interaction between macrophages and Mycobacterium tuberculosis. Experiments involving human macrophages incubated with this compound and EGTA demonstrated a complete inhibition of ATP-induced bactericidal activity against virulent M. tuberculosis, highlighting the calcium dependence of this macrophage function. wikipedia.org The effects of this compound-induced alterations in intracellular calcium concentration ([Ca²⁺]c) have been verified by direct measurement using fluorescent indicators like fura 2, showing that this compound treatment effectively buffers [Ca²⁺]c to low nanomolar levels following stimulation with calcium-mobilizing agonists. wikipedia.org This indicates that this compound serves as a valuable tool for buffering intracellular calcium, allowing researchers to dissect calcium-dependent events in macrophage activation and responses, such as phagosome-lysosome fusion which is crucial for killing intracellular pathogens. wikipedia.orgnih.govebricmall.com
Applications in Parasitic Disease Research Models
This compound has also been applied in research models studying parasitic diseases, primarily focusing on its impact on parasite development and the calcium signaling pathways within these organisms.
Inhibition of Ookinete Development in Protozoan Parasites (e.g., Trypanosoma species)
Modulators of intracellular calcium homeostasis, including this compound and TMB-8, have been shown to block ookinete development in malaria parasites such as Plasmodium gallinaceum. cenmed.comtocris.comciteab.com Ookinete development is a crucial stage in the life cycle of Plasmodium, occurring within the mosquito vector and being essential for the parasite's transmission. cenmed.comuni-freiburg.deharvard.edu The inhibition of this developmental process by this compound suggests a critical role for calcium signaling during the transformation of zygotes to ookinetes. cenmed.comtocris.com While the search results primarily detail effects on Plasmodium, research into calcium signaling in other protozoan parasites, such as Trypanosoma cruzi, has identified multifunctional Ca²⁺/calmodulin-dependent protein kinases (TcCaM K) that play a role in regulating calcium-dependent processes in these parasites. diva-portal.org Although this compound was not explicitly mentioned in the context of Trypanosoma in the provided results, the established importance of calcium and Ca²⁺/calmodulin-dependent kinases in these parasites diva-portal.org suggests a potential area for future research utilizing calcium modulators like this compound.
Targeting Ca2+/Calmodulin-Dependent Protein Kinases in Parasitic Systems
Research indicates that this compound's effects in parasitic systems are linked to calcium signaling pathways that involve calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaM kinases). Studies on Plasmodium gallinaceum have shown that modulators of intracellular calcium homeostasis, including this compound, blocked ookinete development. cenmed.comtocris.com Furthermore, a Ca²⁺/CaM-dependent protein kinase inhibitor, KN-93, also blocked zygote elongation, a key step in ookinete development, whereas its inactive analog, KN-92, did not. cenmed.comtocris.com This suggests that the morphological development of the zygote to the ookinete in Plasmodium relies on Ca²⁺/CaM-dependent protein kinase activity. cenmed.com In vitro experiments using zygote and ookinete extracts demonstrated efficient phosphorylation of a classic CaM kinase substrate, which could be blocked by calmodulin antagonists (W-7 and calmidazolium) and the CaM kinase inhibitor KN-93. cenmed.com These findings collectively highlight that this compound, as a modulator of calcium homeostasis, impacts parasitic development by influencing calcium-dependent pathways, likely involving Ca²⁺/calmodulin-dependent protein kinases.
Summary of Research Findings on Ookinete Development Inhibition
| Compound | Effect on Ookinete Development (Plasmodium gallinaceum) | Related Pathway Involvement | Source(s) |
| This compound | Blocked ookinete development | Intracellular calcium homeostasis modulation | cenmed.comtocris.comciteab.com |
| TMB-8 | Blocked ookinete development | Intracellular calcium homeostasis modulation | cenmed.comtocris.comciteab.com |
| A23187 | Blocked ookinete development | Intracellular calcium homeostasis modulation | tocris.comciteab.com |
| KN-93 | Blocked zygote elongation | Ca²⁺/CaM-dependent protein kinase inhibition | cenmed.comtocris.com |
| KN-92 | No effect on zygote elongation | Inactive analog of KN-93 | cenmed.comtocris.com |
| W-7 | Blocked ookinete development | Calmodulin antagonism | cenmed.comtocris.com |
| Calmidazolium | Blocked ookinete development | Calmodulin antagonism | cenmed.comtocris.com |
Future Directions and Emerging Research Paradigms for Maptam
Integration of MAPTAM with Advanced Live-Cell Imaging Techniques for Spatiotemporal Calcium Dynamics
The precise spatiotemporal dynamics of calcium signaling are fundamental to a wide range of cellular processes, including neurotransmission, muscle contraction, and immune cell activation nih.govresearchgate.netcsh.ac.atfrontiersin.orgresearchgate.net. The advent of advanced live-cell imaging techniques, such as high-speed confocal and fluorescence microscopy, has enabled researchers to visualize and quantify these dynamic calcium fluctuations within living cells and tissues in real-time ibidi.comnih.govnih.govresearchgate.netthermofisher.com.
Future research in this area could focus on developing refined protocols for the optimized delivery and targeted action of this compound within intricate cellular structures, potentially leveraging technologies such as microfluidics or advanced targeted delivery systems. This integration would empower researchers to perturb calcium dynamics with enhanced spatial and temporal resolution, leading to more controlled experimental conditions and the acquisition of more nuanced data regarding calcium-dependent processes.
Development of Photoactivatable or Spatiotemporally Controlled this compound Derivatives
A limitation of conventional this compound is its immediate and relatively global chelating effect upon entering a cell, which can pose challenges when investigating biological processes that rely on highly localized or precisely timed calcium signals. The development of photoactivatable or spatiotemporally controlled derivatives of this compound represents a significant and promising research direction.
Photoactivatable, or "caged," compounds are designed to remain biologically inactive until they are exposed to specific wavelengths of light. This property allows for the targeted release of the active molecule with high spatial and temporal precision. Creating a photoactivatable derivative of this compound would enable researchers to instantaneously buffer calcium within a defined area of a cell or tissue simply by directing light to that specific location. This capability would be particularly valuable for studying rapid calcium events, such as those involved in initiating cellular signaling cascades or driving cellular motility.
Similarly, exploring other mechanisms for spatiotemporally controlled release of this compound, potentially through the use of smart nanoparticles or delivery systems responsive to specific intracellular stimuli (e.g., changes in enzymatic activity or pH), could offer unprecedented control over calcium buffering in complex biological systems nih.gov. Such advanced derivatives would facilitate the investigation of the precise consequences of calcium chelation in distinct cellular compartments or at specific stages of a biological process, thereby enabling the establishment of clearer cause-and-effect relationships.
Exploration of this compound as a Tool in Organometallic Chemistry for Chelator-Assisted Reactions
Chelating agents, by virtue of their ability to bind metal ions, possess potential applications extending beyond biological systems into the realm of organometallic chemistry beloit.edumdpi.com. Organometallic chemistry focuses on compounds featuring chemical bonds between carbon and a metal atom rsc.org. In these reactions, chelators can play a crucial role by stabilizing transient metal intermediates, influencing reaction pathways, and enhancing catalytic efficiency beloit.edumdpi.comnih.gov.
While this compound is primarily recognized for its high affinity for calcium in biological contexts, its molecular structure, characterized by multiple carboxylate and amine functional groups, provides a scaffold capable of chelating a variety of metal ions merckmillipore.comuni.luebricmall.com. Future research could systematically explore the affinity and binding characteristics of this compound and its structural derivatives with transition metals commonly employed in organometallic catalysis.
Investigating the potential of this compound to act as a ligand in chelator-assisted organometallic reactions could pave the way for the development of novel catalytic systems with improved selectivity or increased reaction rates. The capacity of this compound to form stable coordination complexes could be leveraged to stabilize otherwise reactive metal species, control the stereochemical outcome of reactions, or facilitate specific bond-forming events. This interdisciplinary approach, bridging principles from chemical biology and organometallic chemistry, holds the potential to uncover entirely new catalytic applications for compounds based on the this compound structure.
Investigation of this compound's Potential as a Probe for Unraveling Novel Calcium-Dependent Biochemical Pathways
Calcium serves as a ubiquitous and versatile second messenger, orchestrating a vast network of biochemical pathways within cells semanticscholar.orgresearchgate.netjci.orgahajournals.orgnih.govaai.orgnih.govscispace.com. Despite significant research efforts, the intricate details of many calcium-dependent signaling networks remain to be fully elucidated. This compound, as a tool capable of effectively manipulating intracellular calcium levels, is uniquely positioned to serve as a probe for unraveling these complex pathways.
By utilizing this compound to buffer intracellular calcium, researchers can effectively inhibit the activity of calcium-dependent enzymes, disrupt calcium-mediated protein-protein interactions, or block downstream signaling events that rely on calcium transients. This targeted inhibition, when combined with advanced "-omics" technologies such as proteomics and phosphoproteomics, as well as classical biochemical assays, can help systematically identify the proteins and pathways that are directly or indirectly regulated by intracellular calcium concentrations. Previous studies have already demonstrated the utility of this compound in establishing the calcium dependence of specific cellular responses, including the respiratory burst in neutrophils and the activation of endothelial cells researchgate.netjci.orgnih.gov. Further application of this compound in conjunction with comprehensive molecular profiling techniques has the potential to uncover previously unrecognized calcium-sensitive cellular components and signaling cascades.
Future investigations could involve conducting systematic studies using this compound in a variety of cell types and under different physiological or pathological conditions to comprehensively map the specific calcium-dependent pathways that are operative in these contexts. This research could lead to the identification of novel therapeutic targets for a range of diseases characterized by dysregulated calcium homeostasis. The ability of this compound to effectively reduce intracellular calcium levels makes it an indispensable probe for dissecting the complex and interconnected web of calcium-mediated biochemical events.
Q & A
Basic Research Questions
Q. What are the key legislative components of Maptam influencing environmental management research, and how can researchers systematically analyze their interdisciplinary implications?
- Methodological Answer : Begin by reviewing the legal text of this compound (Articles L. 211-7 and L. 566-12-1 of the French Environmental Code) to identify competencies delegated to EPAGE (Établissement Public d’Aménagement et de Gestion de l’Eau) and EPTB (Établissement Public Territorial de Bassin). Use policy analysis frameworks like the Institutional Analysis and Development (IAD) framework to map interactions between local governance structures and flood prevention mandates . Cross-reference with historical flood data and stakeholder interviews to assess implementation gaps .
Q. How can researchers validate the alignment of this compound’s GEMAPI (Gestion des Milieux Aquatiques et Prévention des Inondations) competency delegation with existing EU environmental directives?
- Methodological Answer : Conduct a comparative legal analysis using tools like EUR-Lex to juxtapose this compound’s provisions with EU Water Framework Directive (2000/60/EC) requirements. Develop a matrix to categorize overlaps (e.g., flood risk management) and gaps (e.g., stakeholder engagement mechanisms). Validate findings through expert Delphi panels or semi-structured interviews with French and EU policymakers .
Q. What standardized datasets are critical for evaluating this compound’s impact on aquatic ecosystem management?
- Methodological Answer : Prioritize longitudinal datasets such as river basin health metrics (e.g., nitrate levels, biodiversity indices), flood event frequency, and budget allocations for EPAGE/EPTB projects. Use GIS tools to spatially correlate policy implementation timelines with ecological outcomes. Public databases like the French National Observatory for Biodiversity and the European Flood Awareness System (EFAS) are primary sources .
Advanced Research Questions
Q. How can mixed-methods research designs resolve contradictions in data on this compound’s effectiveness across urban vs. rural municipalities?
- Methodological Answer : Deploy a convergent parallel design:
- Quantitative : Analyze variance in flood prevention outcomes using ANOVA, controlling for variables like population density and funding.
- Qualitative : Conduct thematic analysis of interviews with local officials to identify institutional barriers.
Triangulate results to explain discrepancies (e.g., rural areas may lack technical capacity despite adequate funding) .
Q. What experimental frameworks are suitable for assessing the causal relationship between this compound’s governance model and reduced flood damage?
- Methodological Answer : Implement a quasi-experimental design with matched control groups (e.g., regions where this compound was implemented vs. those under prior governance). Use difference-in-differences (DiD) analysis to isolate policy impact from confounding variables like climate change. Validate with synthetic control methods for robustness .
Q. How can researchers address sampling bias in studies evaluating public perception of this compound’s environmental policies?
- Methodological Answer : Apply stratified sampling to ensure representation across demographics (e.g., age, proximity to flood zones). Supplement surveys (Likert-scale questionnaires on policy satisfaction) with social media sentiment analysis to capture underrepresented groups. Use propensity score weighting to adjust for non-response bias .
Q. What role do epistemic networks play in shaping this compound’s implementation, and how can their influence be quantitatively modeled?
- Methodological Answer : Use social network analysis (SNA) to map collaboration between EPAGE, EPTB, and NGOs. Calculate centrality metrics (e.g., betweenness, eigenvector) to identify key actors. Pair with regression models to correlate network structure with policy adoption rates. Tools like Gephi or NodeXL are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
